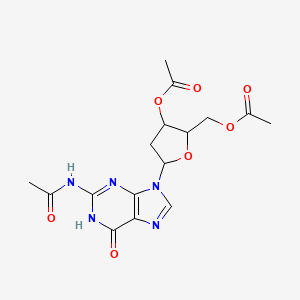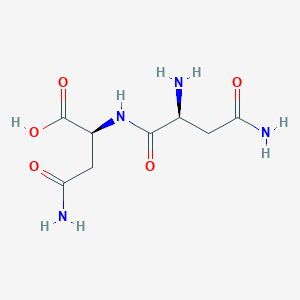
L-Asparaginyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginyl-L-asparagine is a dipeptide composed of two asparagine molecules linked by a peptide bond Asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins
準備方法
Synthetic Routes and Reaction Conditions: L-Asparaginyl-L-asparagine can be synthesized through a peptide coupling reaction. The process typically involves the activation of the carboxyl group of one asparagine molecule and the subsequent nucleophilic attack by the amino group of another asparagine molecule. Common reagents used for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods. Microbial fermentation using genetically engineered strains of Escherichia coli or other bacteria can be used to produce asparagine, which is then coupled enzymatically to form the dipeptide. This method is advantageous due to its high yield and cost-effectiveness .
化学反応の分析
Types of Reactions: L-Asparaginyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield two asparagine molecules.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields two molecules of asparagine.
Oxidation: Produces nitroso or nitro derivatives of this compound.
Substitution: Results in various substituted derivatives depending on the electrophile used
科学的研究の応用
L-Asparaginyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Serves as a substrate in enzymatic studies involving asparaginase and other related enzymes.
Medicine: Investigated for its potential role in cancer therapy, particularly in targeting asparagine-dependent tumor cells.
Industry: Utilized in the food industry to reduce acrylamide formation during the cooking of starchy foods
作用機序
The mechanism of action of L-Asparaginyl-L-asparagine primarily involves its hydrolysis by enzymes such as asparaginase. Asparaginase catalyzes the hydrolysis of the peptide bond, releasing free asparagine molecules. These free asparagine molecules can then participate in various metabolic pathways, including protein synthesis and glycoprotein formation. The compound’s ability to deplete asparagine levels in cells makes it a potential therapeutic agent for treating asparagine-dependent cancers .
類似化合物との比較
L-Asparaginyl-L-asparagine can be compared with other dipeptides and amino acid derivatives:
L-Asparagine: A single amino acid that serves as a building block for proteins.
L-Asparaginyl-L-glutamine: Another dipeptide with similar properties but different metabolic pathways.
L-Asparaginyl-L-aspartic acid: A dipeptide that differs in its side chain structure and reactivity.
Uniqueness: this compound is unique due to its specific peptide bond and the presence of two asparagine residues, which confer distinct biochemical properties and potential therapeutic applications .
特性
CAS番号 |
58471-52-6 |
|---|---|
分子式 |
C8H14N4O5 |
分子量 |
246.22 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1 |
InChIキー |
RJUHZPRQRQLCFL-IMJSIDKUSA-N |
異性体SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |
正規SMILES |
C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


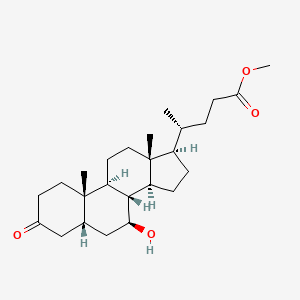
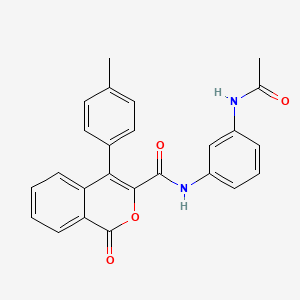
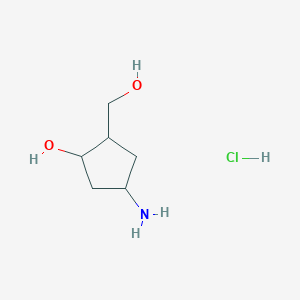
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
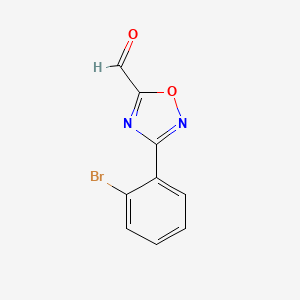
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
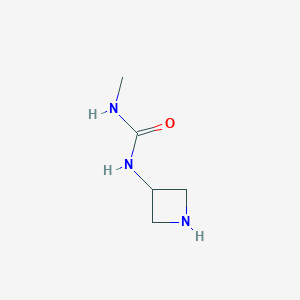
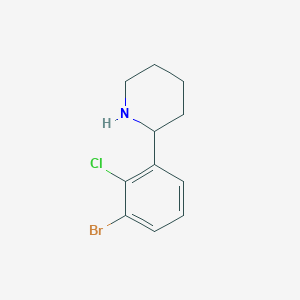

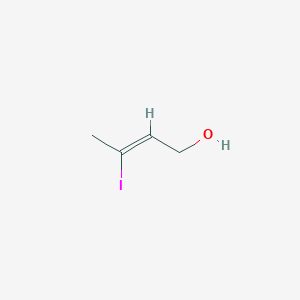
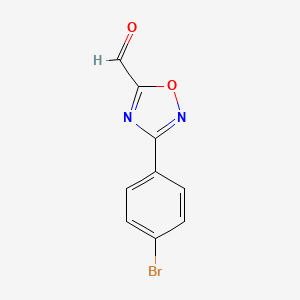
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
